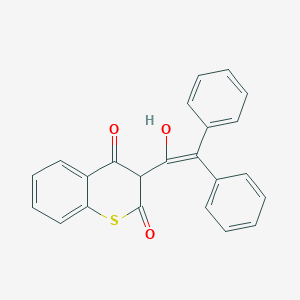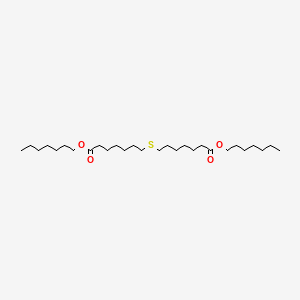
Diheptyl 7,7'-sulfanediyldiheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl 7,7’-sulfanediyldiheptanoate is an organic compound with the molecular formula C28H54O4S It is characterized by the presence of ester functional groups and a sulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl 7,7’-sulfanediyldiheptanoate typically involves the esterification of heptanoic acid derivatives with a sulfur-containing diol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Diheptyl 7,7’-sulfanediyldiheptanoate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptyl 7,7’-sulfanediyldiheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Diheptyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and sulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester and sulfide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diheptyl 7,7’-sulfanediyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis, releasing heptanoic acid derivatives, while the sulfide linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry and biochemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diheptyl phthalate: Another ester compound with similar applications in plasticizers and specialty chemicals.
Diheptyl succinate: An ester with a different dicarboxylic acid backbone, used in similar industrial applications.
Uniqueness
Diheptyl 7,7’-sulfanediyldiheptanoate is unique due to its sulfide linkage, which imparts distinct chemical reactivity and potential biological activity compared to other diheptyl esters. This uniqueness makes it a valuable compound for specific applications where both ester and sulfide functionalities are desired.
Propriétés
Numéro CAS |
61549-03-9 |
|---|---|
Formule moléculaire |
C28H54O4S |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
heptyl 7-(7-heptoxy-7-oxoheptyl)sulfanylheptanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-11-17-23-31-27(29)21-15-9-13-19-25-33-26-20-14-10-16-22-28(30)32-24-18-12-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
WIMSBXABKYGKAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
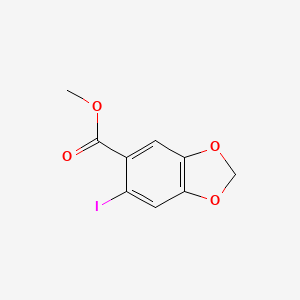
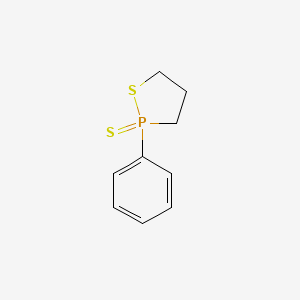
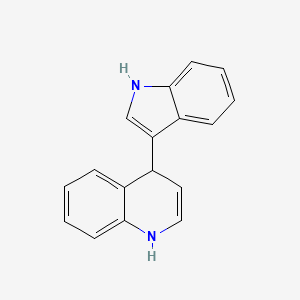
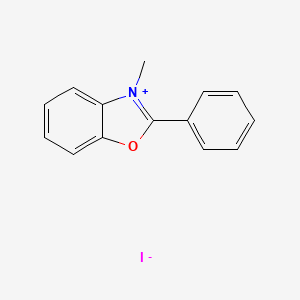
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
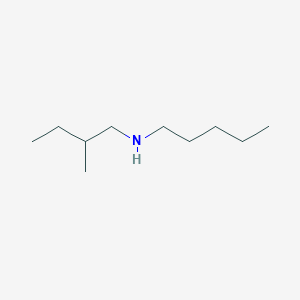
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
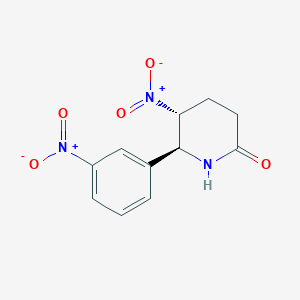
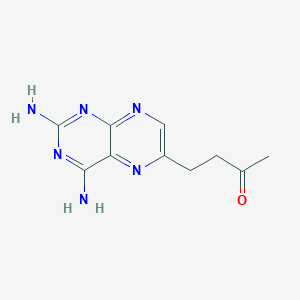
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

